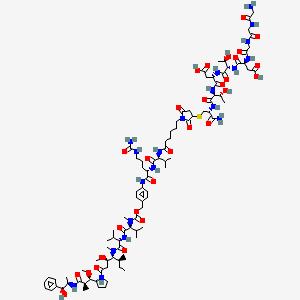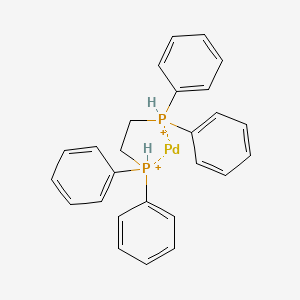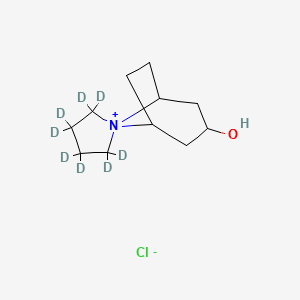
TCEP-d16 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a non-thiol reducing agent that is more stable and produces faster S-S reductive reactions compared to other chemical reductants . It is widely used in biochemistry and molecular biology applications due to its ability to selectively reduce protein disulfides without altering their properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCEP-d16 (hydrochloride) is synthesized by the deuteration of TCEP hydrochloride. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the TCEP hydrochloride molecule . The synthetic route typically includes the acid hydrolysis of tris(cyanoethyl)phosphine, followed by deuteration .
Industrial Production Methods
Industrial production of TCEP-d16 (hydrochloride) involves large-scale deuteration processes, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and effectiveness as a reducing agent .
Analyse Des Réactions Chimiques
Types of Reactions
TCEP-d16 (hydrochloride) primarily undergoes reduction reactions. It is highly effective in cleaving disulfide bonds within and between proteins . The compound is also used in the reduction of sulfoxides, sulfonyl chlorides, N-oxides, and azides .
Common Reagents and Conditions
Common reagents used with TCEP-d16 (hydrochloride) include various buffers and solvents. The compound is stable in aqueous, acidic, and basic solutions, making it versatile for different reaction conditions . It is often used in combination with copper catalysts for azide-alkyne cycloaddition reactions .
Major Products Formed
The major products formed from the reduction reactions involving TCEP-d16 (hydrochloride) are free thiols or sulfhydryl groups. These products are crucial for further biochemical and molecular biology applications .
Applications De Recherche Scientifique
TCEP-d16 (hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
TCEP-d16 (hydrochloride) exerts its effects through a nucleophilic substitution mechanism. The phosphorus atom in the compound attacks one sulfur atom along the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion . This reaction is followed by rapid hydrolysis, releasing the second sulfhydryl molecule and forming phosphine oxide . This mechanism allows TCEP-d16 (hydrochloride) to effectively reduce disulfide bonds without interacting with other thiol-directed agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent that is less stable and has a strong odor compared to TCEP-d16 (hydrochloride).
2-Mercaptoethanol: Another reducing agent that is less effective and more volatile than TCEP-d16 (hydrochloride).
2-Mercaptothylamine: Similar to 2-mercaptoethanol, it is less stable and has a strong odor.
Uniqueness
TCEP-d16 (hydrochloride) stands out due to its stability, odorless nature, and effectiveness in reducing disulfide bonds. Unlike other reducing agents, it does not need to be removed before certain sulfhydryl-reactive cross-linking reactions, making it highly convenient for various applications .
Propriétés
Formule moléculaire |
C9H16ClO6P |
|---|---|
Poids moléculaire |
302.74 g/mol |
Nom IUPAC |
(2H)chlorane;deuterio 3-bis(1,1,2,2-tetradeuterio-3-deuteriooxy-3-oxopropyl)phosphanyl-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4 |
Clé InChI |
PBVAJRFEEOIAGW-KTOUPRNMSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H].[2H]Cl |
SMILES canonique |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)




![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)
![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)

![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)

![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
![[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15141090.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
